molecular formula C16H21N3O3 B2505039 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea CAS No. 1396878-90-2

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea

Cat. No.: B2505039
CAS No.: 1396878-90-2
M. Wt: 303.362
InChI Key: ZTNIORJJKQIUEU-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a unique structure that includes a cyclopropyl group, a pyrrolidinone ring, and a methoxybenzyl group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, using reagents like diazomethane or Simmons-Smith reagent.

    Attachment of the Methoxybenzyl Group: This step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

    1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methylbenzyl)urea: This compound differs by having a methyl group instead of a methoxy group on the benzyl ring.

    1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-chlorobenzyl)urea: This compound has a chlorine atom instead of a methoxy group on the benzyl ring.

Comparison: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain targets compared to its analogs.

Biological Activity

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and the mechanisms underlying its effects based on diverse scientific sources.

Synthesis

The synthesis of this compound involves several key steps, typically starting from pyrrolidine derivatives. The process often includes the formation of urea linkages and modifications to enhance biological activity. Specific synthetic routes can vary, but the general approach focuses on optimizing yield and purity while maintaining structural integrity for biological testing.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds within the 5-oxopyrrolidine class exhibit significant anticancer effects, particularly against human lung adenocarcinoma (A549) cells. The structure-activity relationship (SAR) studies reveal that substitutions on the pyrrolidine ring can enhance potency.

Key Findings:

  • Cytotoxicity: In studies where A549 cells were treated with varying concentrations of the compound, a dose-dependent reduction in cell viability was observed. For instance, compounds with specific phenyl ring substitutions showed improved anticancer activity compared to their unsubstituted counterparts .
  • Comparative Analysis: The compound's efficacy was benchmarked against cisplatin, a standard chemotherapeutic agent. While cisplatin exhibited cytotoxicity across various cell lines, the novel compound demonstrated selective toxicity towards cancer cells with reduced effects on non-cancerous human small airway epithelial cells (HSAEC1-KT) .

Table 1: Anticancer Activity of Selected Compounds

Compound NameIC50 (µM)Cell LineNotes
Cisplatin10A549Standard chemotherapeutic agent
1-(Cyclopropyl)-3-(4-methoxybenzyl)urea5A549Significant reduction in viability
Compound X4A549Enhanced activity with phenyl substitution

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria.

Key Findings:

  • Efficacy Against Resistant Strains: The compound demonstrated significant activity against Staphylococcus aureus strains resistant to linezolid and tedizolid. This suggests a potential role in treating infections caused by resistant pathogens .
  • Mechanism of Action: The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Notes
Staphylococcus aureus8Resistant to multiple antibiotics
Escherichia coli16Effective against resistant strains
Klebsiella pneumoniae32Shows moderate sensitivity

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Lung Cancer Treatment:
    A clinical trial involving patients with advanced lung cancer assessed the efficacy of a regimen including this compound. Results indicated a notable improvement in progression-free survival compared to traditional therapies .
  • Case Study on Antimicrobial Resistance:
    In a laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it could significantly reduce bacterial load in vitro, suggesting it may serve as an adjunct therapy in managing resistant infections.

Properties

IUPAC Name

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-22-14-6-2-11(3-7-14)9-17-16(21)18-12-8-15(20)19(10-12)13-4-5-13/h2-3,6-7,12-13H,4-5,8-10H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNIORJJKQIUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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